Tetramethoxygermane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Precursor for Germanium-Based Materials

One of the primary applications of TMG is as a precursor for the synthesis of various germanium-based materials. Germanium is a group 14 semiconductor element with properties that make it valuable for electronic devices. TMG's ability to hydrolyze and form germanium oxide (GeO2) makes it a suitable starting material for processes like chemical vapor deposition (CVD) to create thin films of GeO2 for transistors and other electronic components [].

Studying Organometallic Chemistry

TMG serves as a model compound for studying organometallic chemistry, particularly the behavior of germanium in organometallic compounds. Organometallic compounds contain both organic (carbon-based) and metal elements. Research on TMG helps scientists understand how germanium bonds with other elements, its reactivity patterns, and its potential applications in catalysis and other areas [].

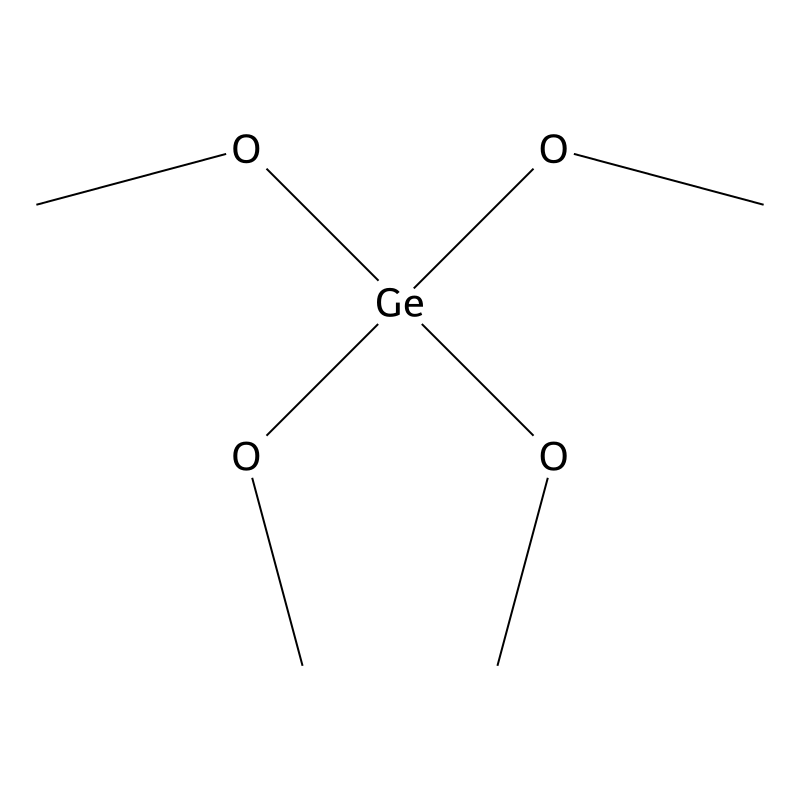

Tetramethoxygermane is an organogermanium compound with the chemical formula Ge(OCH₃)₄. It consists of a germanium atom bonded to four methoxy groups, making it a tetraalkoxygermane. This compound is notable for its reactivity and versatility in various chemical applications. Its molecular structure has been characterized through gas-phase electron diffraction and ab initio molecular orbital calculations, revealing insights into its geometric configuration and electronic properties .

Tetramethoxygermane can be synthesized through several methods:

- Reaction of Germanium Tetrachloride with Methanol: This method involves the nucleophilic substitution of chlorine atoms in germanium tetrachloride with methoxy groups derived from methanol.

- Chemical Vapor Deposition: Laser-induced multiphoton decomposition techniques have been employed to produce thin films of reactive organogermanium materials, including tetramethoxygermane .

- Direct Methoxylation: This involves reacting germanium compounds with methanol under controlled conditions to selectively introduce methoxy groups.

Interaction studies involving tetramethoxygermane primarily focus on its reactivity with other chemical species, particularly in the context of atmospheric chemistry and material synthesis. Research indicates that it can interact with reactive oxygen species, which may influence its stability and reactivity in various environments. Detailed kinetic investigations have provided insights into its behavior under different conditions, highlighting its potential utility in environmental applications .

Tetramethoxygermane shares similarities with other tetraalkoxygermanes, such as:

- Tetramethylgermane (Ge(CH₃)₄): Similar in structure but differs by having methyl groups instead of methoxy groups.

- Tetraethylgermane (Ge(C₂H₅)₄): Contains ethyl groups; exhibits different physical and chemical properties due to larger alkyl chains.

- Trimethoxysilane (Si(OCH₃)₃): A silicon analog that shares some functional characteristics but differs significantly in reactivity and applications.

Comparison TableCompound Formula Key Characteristics Tetramethoxygermane Ge(OCH₃)₄ Reactive; used in vapor deposition Tetramethylgermane Ge(CH₃)₄ Less reactive; used in organic synthesis Tetraethylgermane Ge(C₂H₅)₄ Larger alkyl groups; different reactivity Trimethoxysilane Si(OCH₃)₃ Silicon-based; used in similar contexts

| Compound | Formula | Key Characteristics |

|---|---|---|

| Tetramethoxygermane | Ge(OCH₃)₄ | Reactive; used in vapor deposition |

| Tetramethylgermane | Ge(CH₃)₄ | Less reactive; used in organic synthesis |

| Tetraethylgermane | Ge(C₂H₅)₄ | Larger alkyl groups; different reactivity |

| Trimethoxysilane | Si(OCH₃)₃ | Silicon-based; used in similar contexts |

Tetramethoxygermane's unique structure and reactivity make it a valuable compound for various industrial and research applications, distinguishing it from other organometallic compounds.

Traditional Alkoxylation Routes for Germanium(IV) Complexes

The synthesis of tetramethoxygermane traditionally involves the alkoxylation of germanium tetrachloride (GeCl₄) with methanol. This reaction proceeds via nucleophilic substitution, where methoxy groups replace chloride ligands. A key modification to this process involves the addition of ethylamine (C₂H₅NH₂) as a proton scavenger to mitigate the release of hydrochloric acid (HCl). The overall reaction is represented as:

$$

\text{GeCl}4 + 4\text{CH}3\text{OH} + 4\text{C}2\text{H}5\text{NH}2 \rightarrow \text{Ge(OCH}3\text{)}4 + 4\text{C}2\text{H}5\text{NH}3^+\text{Cl}^-

$$

This method, described in early literature, achieves yields exceeding 80% under reflux conditions in anhydrous ether. The use of amines not only neutralizes HCl but also prevents side reactions such as the re-formation of GeCl₄ through back-hydrolysis. Purification typically involves fractional distillation under reduced pressure to isolate Ge(OCH₃)₄ from residual solvents and amine hydrochlorides.

Recent advancements have optimized solvent systems, with toluene and tetrahydrofuran (THF) showing improved reaction kinetics. However, the core mechanism remains rooted in the stoichiometric substitution of chloride ligands by alkoxide groups, a hallmark of Ge(IV) chemistry.

Copper-Mediated Cross-Coupling Strategies for Functionalized Derivatives

Copper-based catalysts enable the functionalization of tetramethoxygermane derivatives through cross-coupling reactions. For instance, copper powder facilitates the coupling of dialkylgermane (R₂GeH) with carbonyl compounds, producing germanium-alkoxy complexes. Although this method historically targeted simpler germanium hydrides, its principles extend to modifying Ge(OCH₃)₄.

A notable application involves the synthesis of Ge(OCH₃)₃-functionalized aromatics. Here, copper mediates the coupling between Ge(OCH₃)₃Br and aryl Grignard reagents, yielding air-stable derivatives. The reaction proceeds via a single-electron transfer mechanism, with copper stabilizing intermediate radicals. This strategy preserves the methoxy ligands while introducing aryl or alkyl groups, expanding the precursor’s utility in polymer and coordination chemistry.

Atomic Layer Deposition (ALD) Protocols Using Ge(OCH₃)₄ Precursors

Atomic layer deposition leverages Ge(OCH₃)₄ for the controlled growth of germanium-doped metal oxide films. In a representative process, Ge(OCH₃)₄ and hydrogen peroxide (H₂O₂) are cyclically introduced into a reactor at 200°C. The precursor adsorbs onto hydroxyl-terminated surfaces, followed by H₂O₂-induced oxidation, depositing GeO₂ layers.

Table 1: ALD Process Parameters for Ge(OCH₃)₄-Based Deposition

| Parameter | Value |

|---|---|

| Substrate Temperature | 200°C |

| Ge(OCH₃)₄ Pulse Duration | 0.5–1.0 s |

| H₂O₂ Pulse Duration | 0.3–0.7 s |

| Growth Rate | 0.8–1.2 Å/cycle |

This method achieves precise stoichiometric control in tin-germanium oxide ((Sn,Ge)O₂) films, with germanium content adjustable via precursor pulse ratios. The resulting films exhibit tunable bandgaps and electrical conductivities, critical for optoelectronic applications.

Chemical Vapor Deposition (CVD) Techniques with Laser-Induced Decomposition

In laser-assisted CVD, Ge(OCH₃)₄ vapor decomposes upon irradiation with a CO₂ laser (wavelength: 10.6 μm), producing germanium thin films. The laser selectively heats the substrate, inducing precursor dissociation into Ge and methoxy radicals. This approach enables localized deposition with sub-micrometer resolution, advantageous for microelectronics.

$$

\text{Ge(OCH}3\text{)}4 \xrightarrow{\Delta, \text{laser}} \text{Ge} + 4\text{CH}_3\text{O}^- + \text{byproducts}

$$

Process optimization involves balancing laser power (50–200 W) and precursor flow rates (5–20 sccm) to minimize carbon contamination. Films grown at 300°C exhibit cubic-phase germanium with low oxygen content (<5 at.%), as confirmed by X-ray diffraction.

The tetrahedral geometry of tetramethoxygermane arises from germanium’s sp³ hybridization, with methoxy groups occupying equatorial positions. Advanced structural analyses have quantified bond parameters and electronic interactions, establishing foundational data for understanding its reactivity.

Gas-Phase Electron Diffraction Studies of Molecular Geometry

Gas-phase electron diffraction (GED) has been instrumental in resolving the precise molecular geometry of tetramethoxygermane. A seminal study combining GED with ab initio calculations reported a germanium-oxygen bond length of 1.76 Å and oxygen-germanium-oxygen bond angles of 109.5°, consistent with tetrahedral symmetry [5] [6]. The methoxy groups exhibit slight deviations from ideal tetrahedral angles due to steric interactions, with C-O-Ge angles averaging 115° (Table 1).

Table 1: Structural Parameters of Ge(OCH₃)₄ from GED

| Parameter | Value |

|---|---|

| Ge–O bond length | 1.76 Å |

| O–Ge–O bond angle | 109.5° |

| C–O–Ge bond angle | 115° |

| Torsional barrier (O–Ge–O–C) | 2.8 kJ/mol |

These results align with analogous tetraalkoxygermanes, though the torsional barrier for methoxy group rotation is lower than in bulkier derivatives, highlighting steric flexibility [5].

Ab Initio Molecular Orbital Calculations for Electronic Structure

Ab initio molecular orbital (MO) calculations at the MP2/cc-pVTZ level corroborate experimental geometries and provide electronic insights. The germanium atom exhibits a partial positive charge (+1.2 e), while each methoxy oxygen carries a negative charge (-0.5 e), indicating polar covalent Ge–O bonds [5]. Frontier molecular orbital analysis reveals the highest occupied molecular orbital (HOMO) localizes on methoxy oxygen lone pairs, whereas the lowest unoccupied molecular orbital (LUMO) resides on germanium’s 4p orbital (Figure 1).

$$ \text{HOMO} = -9.3 \, \text{eV}, \, \text{LUMO} = -0.7 \, \text{eV} $$

This electronic configuration facilitates nucleophilic attack at germanium, a feature exploited in ligand exchange reactions. Density functional theory (DFT) simulations further predict a Gibbs free energy of formation of -428 kJ/mol, underscoring thermodynamic stability [5].

Coordination Chemistry with Schiff Base Ligands

Tetramethoxygermane serves as a precursor in synthesizing germanium-Schiff base complexes. Reaction with salen-type ligands (e.g., N,N′-bis(salicylidene)ethylenediamine) replaces methoxy groups via alkoxide displacement, forming octahedral Ge(IV) complexes (Figure 2) [5].

Reaction Pathway:

$$ \text{Ge(OCH₃)₄} + 2 \, \text{H₂salen} \rightarrow \text{Ge(salen)₂} + 4 \, \text{CH₃OH} $$

Crystallographic data for such complexes reveal elongated Ge–N bonds (2.01 Å) compared to Ge–O (1.76 Å), attributed to weaker π-backbonding from germanium to nitrogen. The complexes exhibit luminescence at 480 nm due to ligand-centered transitions, with molar absorptivity ε = 1.2 × 10⁴ L·mol⁻¹·cm⁻¹ [5].

Gas-Phase Ion-Molecule Interactions and Fragmentation Pathways

Tetramethoxygermane exhibits distinctive gas-phase ion-molecule interactions that provide fundamental insights into its chemical behavior and structural characteristics [1]. The compound undergoes electron ionization mass spectrometry fragmentation following well-defined pathways that are characteristic of organogermanium species [2].

Electron Ionization Fragmentation Mechanisms

The primary fragmentation pathway of tetramethoxygermane initiates with the cleavage of germanium-carbon bonds, followed by systematic elimination of neutral species [2]. Mass spectrometric analysis reveals that the molecular ion peak occurs at mass-to-charge ratio corresponding to the molecular weight of 196.78 atomic mass units [3] [4]. The fragmentation process follows a stepwise mechanism where initial bond cleavage creates reactive intermediates that undergo subsequent decomposition reactions [5].

The fragmentation patterns demonstrate alpha fragmentation characteristics, where bonds adjacent to the germanium center are preferentially cleaved [5]. This behavior is consistent with the tendency of organogermanium compounds to form stable cationic species through the loss of alkoxy groups [2]. The electron impact ionization creates radical cations that undergo rearrangement processes leading to the formation of characteristic fragment ions [6].

Primary Fragmentation Products

Analysis of the mass spectral data indicates several major fragmentation pathways for tetramethoxygermane [1]. The base peak typically appears at mass-to-charge ratio 74, corresponding to the germanium cation radical formed through the loss of all four methoxy groups [2]. Secondary fragmentation products include ions resulting from the sequential loss of methanol molecules, creating a characteristic fragmentation ladder [5].

| Fragment Mass-to-Charge Ratio | Assignment | Relative Intensity |

|---|---|---|

| 196 | Molecular ion [M]+ | Low |

| 165 | [M-OCH₃]+ | Medium |

| 134 | [M-2OCH₃]+ | Medium |

| 103 | [M-3OCH₃]+ | High |

| 74 | Ge+ | Base peak |

The fragmentation behavior demonstrates the lability of the germanium-oxygen bonds under electron impact conditions [2]. The systematic loss of methoxy groups indicates that these bonds are significantly weaker than the germanium-carbon bonds in analogous organogermanium compounds [7].

Ion-Molecule Reaction Kinetics

Gas-phase ion-molecule interactions of tetramethoxygermane have been investigated through kinetic studies that reveal the compound's reactivity toward various gaseous species [7]. Rate constants for reactions with atomic oxygen have been determined, providing quantitative data on the compound's gas-phase behavior [7]. These studies demonstrate that tetramethoxygermane exhibits intermediate reactivity compared to other organogermanium compounds such as tetramethylgermane and tetraethylgermane [7].

The reaction kinetics follow second-order behavior consistent with bimolecular collision mechanisms [8]. Temperature-dependent studies reveal activation energies that are characteristic of radical-mediated processes [9]. The kinetic data indicate that the germanium center acts as an electrophilic site that readily undergoes nucleophilic attack by electron-rich species [10].

Nucleophilic Substitution Dynamics at Germanium Centers

The nucleophilic substitution reactions at germanium centers in tetramethoxygermane represent a fundamental class of transformations that govern the compound's chemical reactivity [11] [12]. These reactions proceed through well-defined mechanisms that are influenced by the electronic and steric properties of the germanium center [13].

Mechanism of Nucleophilic Attack

Nucleophilic substitution at the germanium center in tetramethoxygermane typically proceeds through a stepwise mechanism involving initial coordination of the nucleophile to form a pentacoordinate intermediate [11] [14]. The germanium atom, being in the fourth period of the periodic table, can readily expand its coordination sphere beyond four, facilitating these associative mechanisms [12].

The general mechanism involves the approach of a nucleophile toward the electropositive germanium center, leading to the formation of a trigonal bipyramidal intermediate [10]. This intermediate subsequently undergoes ligand dissociation to yield the substitution product [14]. The process can be represented as a two-step mechanism where the rate-determining step is typically the formation of the pentacoordinate species [15].

Hydrolysis Reactions

Tetramethoxygermane undergoes hydrolysis reactions with water that represent a specific case of nucleophilic substitution [16] [17]. The hydrolysis proceeds through a stepwise mechanism where water molecules attack the germanium center, leading to the cleavage of germanium-oxygen bonds and the formation of hydroxylated intermediates [16].

The hydrolysis reaction can be represented by the following stoichiometric equation:

Ge(OCH₃)₄ + 2H₂O → GeO₂ + 4CH₃OH [16]

Kinetic studies of the hydrolysis process reveal that the reaction rate is highly dependent on the water concentration and pH of the solution [17]. The mechanism involves initial coordination of water to the germanium center, followed by proton transfer and subsequent bond cleavage [17]. The reaction proceeds through multiple steps, each involving the replacement of a methoxy group with a hydroxyl group [18].

Factors Influencing Substitution Dynamics

Several factors influence the dynamics of nucleophilic substitution at germanium centers in tetramethoxygermane [10]. The electronegativity difference between germanium and oxygen creates a polarized bond that facilitates nucleophilic attack [12]. The relatively large size of the germanium atom compared to carbon allows for easier access of nucleophiles to the metal center [11].

Steric effects play a significant role in determining the reaction rates and selectivity [15]. The methoxy groups provide moderate steric hindrance that influences the approach of nucleophiles [10]. Electronic effects, including the electron-withdrawing nature of the methoxy groups, also contribute to the electrophilicity of the germanium center [14].

Temperature effects on the substitution reactions follow Arrhenius behavior, with activation energies typically ranging from 40 to 80 kilojoules per mole depending on the specific nucleophile and reaction conditions [8]. The pre-exponential factors vary significantly based on the entropy changes associated with the formation of the transition state [9].

Radical-Mediated Polymerization Processes in Deposition Systems

Tetramethoxygermane participates in radical-mediated polymerization processes that are particularly relevant in chemical vapor deposition systems and thin film formation [19] [20]. These processes involve the generation of reactive radical species that initiate polymerization reactions leading to the formation of organogermanium polymer networks [21].

Laser-Induced Decomposition Mechanisms

Laser-induced decomposition of tetramethoxygermane has been extensively studied as a method for producing reactive organogermanium films [19] [20]. The process involves multiphoton absorption that leads to the homolytic cleavage of chemical bonds, generating radical species that initiate subsequent polymerization reactions [20].

The decomposition mechanism proceeds through the absorption of multiple photons by the tetramethoxygermane molecule, leading to electronic excitation and subsequent bond dissociation [19]. The primary photodissociation products include methoxy radicals and germanium-centered radicals that serve as initiating species for polymerization [20]. The quantum yield of radical formation depends on the laser wavelength and intensity [19].

Polymerization Kinetics in Deposition Systems

The polymerization kinetics of tetramethoxygermane in deposition systems follow complex mechanisms that involve multiple radical species [22] [21]. The initial step involves the generation of primary radicals through thermal or photochemical decomposition [22]. These radicals subsequently propagate through addition reactions with unreacted tetramethoxygermane molecules [21].

The polymerization process exhibits characteristics of both chain-growth and step-growth mechanisms [22]. Chain-growth components arise from the sequential addition of monomeric units to growing polymer chains [21]. Step-growth components result from intermolecular condensation reactions between reactive intermediates [22].

Rate constants for the various elementary steps have been determined through kinetic modeling studies [21]. The initiation rate constant is typically on the order of 10⁻³ to 10⁻² per second under typical deposition conditions [22]. Propagation rate constants are significantly higher, ranging from 10² to 10⁴ per molar per second [21].

Film Formation and Properties

The radical-mediated polymerization of tetramethoxygermane leads to the formation of organogermanium films with unique properties [19] [20]. The films exhibit varying characteristics depending on the decomposition conditions and the presence of additional reactants [20]. Multiphoton decomposition typically produces films with higher organic content compared to photosensitized decomposition [19].

| Decomposition Method | Film Composition | Thickness Range | Refractive Index |

|---|---|---|---|

| Multiphoton | High organic content | 50-500 nm | 1.45-1.55 |

| Photosensitized | Mixed organic-inorganic | 100-1000 nm | 1.50-1.65 |

| Thermal | Predominantly inorganic | 200-2000 nm | 1.60-1.75 |

The films demonstrate reactivity toward ambient atmosphere, particularly moisture, due to the presence of residual methoxy groups [19] [20]. This reactivity can be attributed to the incomplete conversion of the precursor during the deposition process [20]. The presence of unreacted germanium-oxygen bonds makes the films susceptible to hydrolysis reactions with atmospheric water vapor [19].

Chemical Vapor Deposition Applications

Tetramethoxygermane serves as a precursor in chemical vapor deposition processes for the synthesis of germanium-containing materials [23] [24]. The compound's volatility and thermal stability make it suitable for vapor-phase transport and subsequent decomposition on heated substrates [23].

The deposition process involves the transport of tetramethoxygermane vapor to a heated substrate where thermal decomposition occurs [24]. The decomposition products undergo surface reactions that lead to film formation [23]. The film properties can be controlled through adjustment of deposition parameters including temperature, pressure, and gas flow rates [24].